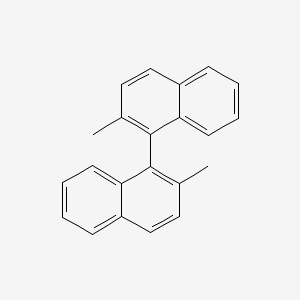

2,2'-Dimethyl-1,1'-binaphthalene

描述

Significance of Axially Chiral Binaphthyls in Contemporary Organic Chemistry

Axially chiral binaphthyls are a class of compounds that have garnered significant attention in modern organic chemistry. Their importance stems from their unique three-dimensional structure, which arises from restricted rotation around the single bond connecting the two naphthalene (B1677914) rings. This restricted rotation, known as atropisomerism, results in stable, non-superimposable mirror images or enantiomers.

The chirality of these compounds is a critical feature, making them highly valuable in asymmetric synthesis. In this context, they are extensively used as chiral ligands for transition metal catalysts. These catalysts, in turn, are employed to produce enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be highly dependent on its specific enantiomeric form. ontosight.aicatalysis.blog The ability of binaphthyl-based ligands, such as the well-known BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to induce high levels of enantioselectivity in a variety of chemical transformations has solidified their role as indispensable tools for synthetic chemists. catalysis.blogacs.org

Beyond their use in catalysis, the unique optical and electronic properties of axially chiral binaphthyls have led to their exploration in materials science for the development of novel materials. ontosight.ai

Historical Context of 2,2'-Dimethyl-1,1'-binaphthalene (B1633870) Research and Development

The study of binaphthyl compounds dates back to the early 20th century, with the initial description of atropisomerism by Christie and Kenner in 1922. nih.gov However, the development and application of specific derivatives like this compound came much later. The synthesis of binaphthyldiamines, a related class of compounds, was initially achieved through harsh and low-yielding methods like the Bucherer reaction.

A significant advancement in the synthesis of binaphthyl compounds came with the development of more efficient coupling methods. For instance, the oxidative coupling of 2-naphthol (B1666908) using reagents like ferric chloride provided a more accessible route to the binaphthyl scaffold. orgsyn.org The synthesis of enantiomerically pure binaphthyls was a major breakthrough, initially accomplished through the optical resolution of racemic mixtures. orgsyn.org Subsequent research has focused on developing stereospecific transformations to obtain the desired enantiomers directly. orgsyn.org

Scope and Research Trajectory of this compound Studies in Modern Catalysis and Materials Science

The research trajectory for this compound and its derivatives is expanding, with significant efforts in both catalysis and materials science.

In the realm of catalysis , the primary focus remains on the development of new chiral ligands for asymmetric synthesis. ontosight.ai The steric bulk provided by the methyl groups in this compound can influence the reactivity and selectivity of the catalysts derived from it. cymitquimica.com Research is ongoing to explore its application in a wider range of catalytic reactions, including hydrogenations, hydroformylations, and cross-coupling reactions. catalysis.blog The goal is to design catalysts with improved efficiency, selectivity, and broader substrate scope.

In materials science , the unique structural and photophysical properties of binaphthyl derivatives are being harnessed to create advanced materials. ontosight.ai The rigid, chiral framework of these molecules makes them attractive building blocks for polymers and coatings with specific optical or electronic properties. For example, their incorporation into polymer composites has been shown to enhance thermal stability and mechanical properties, suggesting potential applications in electronics. Furthermore, the principles of molecular recognition and supramolecular chemistry are being applied to design materials based on this compound for applications in sensing and chiral recognition. cymitquimica.comacs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₁₈ sigmaaldrich.comnist.gov |

| Molecular Weight | 282.38 g/mol sigmaaldrich.comnih.gov |

| CAS Registry Number | 60536-98-3 sigmaaldrich.com |

| Appearance | Solid |

| Boiling Point | 190-210 °C at 0.2 mmHg sigmaaldrich.com |

| InChI Key | KDHFKMDVFWYSPT-UHFFFAOYSA-N sigmaaldrich.comnist.gov |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-(2-methylnaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-15-11-13-17-7-3-5-9-19(17)21(15)22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHFKMDVFWYSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186503 | |

| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32834-84-7, 60536-98-3 | |

| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032834847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Binaphthalene, 2,2'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethyl-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethyl 1,1 Binaphthalene and Its Enantiomers

Classical and Optimized Synthetic Routes to Achiral and Racemic 2,2'-Dimethyl-1,1'-binaphthalene (B1633870)

The synthesis of racemic 2,2'-disubstituted-1,1'-binaphthalenes often begins with the oxidative coupling of the corresponding substituted naphthol. For instance, the coupling of 2-naphthol (B1666908) using a ferric chloride catalyst can produce 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). orgsyn.org Subsequent functional group transformations can then be employed to introduce the methyl groups.

A common precursor for many binaphthyl derivatives is 1,1'-binaphthyl-2,2'-diamine (BINAM). Early methods for synthesizing BINAM derivatives involved harsh conditions, such as the Bucherer reaction at high temperatures. More contemporary and optimized routes have been developed. For example, a modified Bucherer reaction using 2-naphthylhydrazine and 2-naphthol at ambient pressure provides a more efficient pathway to derivatives like 2,2'-Dimethyl-BINAM.

The synthesis of racemic this compound can also be achieved through the coupling of 2-methyl-1-naphthyl Grignard reagents or via Ullmann-type coupling reactions of 1-halo-2-methylnaphthalenes. These classical methods, while effective, often require harsh reaction conditions and may result in modest yields.

Table 1: Comparison of Classical Synthetic Routes to Racemic 2,2'-Disubstituted-1,1'-binaphthalenes

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Naphthol | Ferric chloride | 2,2'-Dihydroxy-1,1'-binaphthyl (BINOL) | orgsyn.org |

| 2-Naphthylhydrazine, 2-Naphthol | Ambient pressure | 2,2'-Dimethyl-BINAM |

Enantioselective Synthesis of (R)- and (S)-2,2'-Dimethyl-1,1'-binaphthalene

The generation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. This is primarily achieved through two main strategies: asymmetric induction during the coupling reaction and resolution of the racemic mixture.

Asymmetric synthesis aims to directly produce one enantiomer in excess. This is often accomplished by employing a chiral catalyst or auxiliary during the key bond-forming step. For binaphthyl systems, enantioselective oxidative coupling of naphthols has been a successful strategy. For example, iron-catalyzed asymmetric cis-dihydroxylation of alkenes has inspired methodologies for the asymmetric oxidative homo-coupling of 2-naphthols to yield chiral BINOL derivatives. nih.gov

Another approach involves the use of chiral ligands to control the stereochemistry of the coupling reaction. For instance, C2-symmetric biphenyl (B1667301) and binaphthyl ligands with a restricted axis can create an excellent chiral environment in metal-catalyzed reactions. nih.govrsc.org While direct asymmetric synthesis of this compound is less commonly reported, the principles established for related binaphthyls, such as BINOL and BINAP, are applicable.

The resolution of racemic mixtures remains a widely used and practical method for obtaining enantiopure binaphthyl compounds.

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. For binaphthyl derivatives like BINOL, this has been achieved using chiral bases such as N-benzylcinchonidinium chloride. orgsyn.org The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. orgsyn.org For example, the resolution of racemic BINOL with N-benzylcinchonidinium chloride allows for the isolation of both (R)- and (S)-BINOL in high enantiomeric excess. orgsyn.org

Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer unreacted and enriched. Chiral phosphoric acid catalyzed reactions have been employed for the kinetic resolution of BINAMs. acs.org

Diastereoselective Crystallization: In some cases, diastereomeric complexes can be formed that allow for separation by crystallization. For instance, racemic t-butylphenylphosphine oxide has been resolved through the formation of diastereoisomeric complexes with (R)-1,1'-binaphthalene-2,2'-diol. researchgate.net

A notable method for the resolution of racemic 1,1'-bi-2-naphthol (B31242) involves the use of (S)-proline to form a cyclic borate (B1201080) ester, facilitating the separation of enantiomers. acs.org

Table 2: Resolution Techniques for Binaphthyl Derivatives

| Racemic Compound | Resolving Agent/Method | Separated Enantiomers | Reference |

|---|---|---|---|

| (±)-BINOL | N-Benzylcinchonidinium chloride | (R)-BINOL and (S)-BINOL | orgsyn.org |

| (±)-BINAMs | Chiral phosphoric acid (kinetic resolution) | Enantioenriched BINAMs | acs.org |

| (±)-1,1'-Bi-2-naphthol | (S)-Proline (via cyclic borate ester) | Enantiopure 1,1'-bi-2-naphthol | acs.org |

Precursor Chemistry and Functional Group Transformations in this compound Synthesis

The synthesis of this compound and its derivatives often involves a series of functional group interconversions starting from a common binaphthyl precursor.

A key precursor is 2,2'-dihydroxy-1,1'-binaphthyl (BINOL), which can be prepared by the oxidative coupling of 2-naphthol. orgsyn.org The hydroxyl groups of BINOL can be converted to other functionalities. For example, treatment of BINOL with triphenylphosphine (B44618) and bromine can yield 2,2'-dibromo-1,1'-binaphthyl (B118463). orgsyn.org This dibromo derivative is a versatile intermediate. For instance, it can be converted to 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), a widely used chiral ligand, by reaction with diphenylphosphine. orgsyn.org

Similarly, 1,1'-binaphthalene-2,2'-diamine (BINAM) is another important precursor. rsc.org The amino groups can be functionalized in various ways. For instance, (R)-(+)-1,1'-binaphthyl-2,2'-diamine can be converted to (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine through a two-step process involving reaction with ethyl chloroformate followed by reduction with lithium aluminum hydride. orgsyn.org

Functional group interconversions are essential for introducing the methyl groups at the 2 and 2' positions. This can be achieved through various methods, including the use of organometallic reagents or through multi-step sequences involving the introduction of a functional group that can be subsequently converted to a methyl group. The interconversion of functional groups like alcohols, halides, and amines is a fundamental aspect of organic synthesis. ub.eduvanderbilt.edu

Table 3: Key Precursors and Their Transformations

| Precursor | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 2,2'-Dihydroxy-1,1'-binaphthyl (BINOL) | Ph₃P, Br₂ | 2,2'-Dibromo-1,1'-binaphthyl | Intermediate for BINAP synthesis | orgsyn.org |

| (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | 1. Ethyl chloroformate, pyridine; 2. LiAlH₄, THF | (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine | Chiral ligand | orgsyn.org |

Stereochemical Investigations of 2,2 Dimethyl 1,1 Binaphthalene

Atropisomerism and Axial Chirality in 2,2'-Dimethyl-1,1'-binaphthalene (B1633870)

This compound is a classic example of a molecule exhibiting atropisomerism, a type of stereoisomerism that arises from hindered rotation around a single bond. In this case, the steric hindrance is caused by the methyl groups at the 2 and 2' positions of the two naphthalene (B1677914) rings. This restricted rotation about the C1-C1' bond gives rise to a chiral axis, and the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules adapted for axial chirality.

The C2 symmetry of 2,2'-disubstituted 1,1'-binaphthyls, such as this compound, makes them ideal as chiral auxiliaries in various chemical applications. The chirality is a consequence of the non-planar arrangement of the two naphthalene rings, which are twisted relative to each other. This twisting creates a helical structure, and the direction of the twist determines the absolute configuration of the molecule.

Conformational Analysis of this compound Derivatives

The conformational properties of this compound and its derivatives are crucial for understanding their behavior in various chemical processes, particularly in asymmetric synthesis where they are often used as chiral ligands.

The most significant conformational variable in 1,1'-binaphthyl derivatives is the dihedral angle (θ) between the two naphthalene planes. This angle is influenced by the nature of the substituents at the 2 and 2' positions. In this compound, the two naphthalene rings can adopt either a cisoid (syn) or a transoid (anti) conformation. The transoid conformation, where the methyl groups are positioned away from each other, is generally the more stable and preferred conformation due to reduced steric strain.

The dihedral angle can be influenced by the formation of covalent bridges between the naphthalene units, which can restrict the rotation around the C1-C1' bond and provide a more reliable estimation of the conformational helicity. sonar.ch For instance, in a derivative of (R)-1,1'-bi-2-naphthol (BINOL), the dihedral angle was found to be 71.8 (1)°, a significant deviation from the 101.7° angle in (R)-BINOL itself, which was attributed to steric repulsion. nih.gov

Table 1: Dihedral Angles in 1,1'-Binaphthyl Derivatives

| Compound | Dihedral Angle (θ) | Notes |

|---|---|---|

| (R)-1,1'-Bi-2-naphthol (BINOL) | 101.7° | Represents a less sterically hindered parent compound. |

The stability of the enantiomers of this compound is determined by the energy barrier to rotation around the C1-C1' bond. This barrier must be high enough to prevent easy interconversion, or racemization, at a given temperature.

The thermal stability of atropisomers is a critical factor in their practical application. For 1,1'-binaphthyl derivatives, the racemization process is influenced by the size of the substituents at the 2,2' positions. Larger substituents lead to a higher rotational barrier and thus greater optical stability. acs.org

Theoretical studies using methods like MNDO, AM1, and PM3 have been employed to calculate the rotational barriers for compounds like this compound. acs.org For the parent compound, 1,1'-binaphthyl, experimental measurements show that the racemization energy barrier is only slightly affected by the solvent, typically ranging from 23.5 to 24.1 kcal/mol. acs.orgresearchgate.net The introduction of substituents, particularly at the 2,2' positions, significantly impacts this barrier. acs.org Density functional theory (DFT) calculations have shown that the preferred pathway for racemization is through an anti conformation with a centrosymmetric transition state. researchgate.netnih.gov

Table 2: Calculated Rotational Barriers for 1,1'-Binaphthyl Derivatives

| Compound | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| 1,1'-Binaphthyl | B3LYP/6-31G(d,p) | 23.0 |

| 2,2'-Dibromo-1,1'-binaphthyl (B118463) | MNDO | 15.1 (syn pathway) |

| 2,2'-Dibromo-1,1'-binaphthyl | AM1 | 20.6 (syn pathway) |

In addition to thermal racemization, some 1,1'-binaphthyl derivatives can undergo photochemical racemization. Studies on 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) and its ethers have shown that the rate of racemization upon photoirradiation is dependent on the nature of the substituent. nih.gov For instance, the dimethyl ether of BINOL racemized much slower than BINOL itself under the same conditions. nih.gov This suggests that the electronic properties and potential for excited-state proton transfer can play a role in the racemization pathway. nih.gov

Interconversion Barriers and Racemization Processes of this compound

Absolute Configuration Determination of this compound and its Analogues

Determining the absolute configuration of axially chiral molecules like this compound is essential for their use in stereoselective synthesis. Several chiroptical methods are employed for this purpose.

Circular dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of 1,1'-binaphthyl derivatives. nih.gov The CD spectrum of these compounds often exhibits a characteristic "couplet" in the 220 nm region, and the wavelength splitting of this couplet can be quantitatively related to the dihedral angle (θ). acs.orgacs.org The sign of the CD couplet can be used to determine the absolute configuration. For example, (S)-(+)-1,1'-binaphthyl shows a positive couplet. acs.org

X-ray crystallography provides a definitive method for determining the absolute configuration and the precise solid-state conformation, including the dihedral angle between the naphthalene rings. nih.gov For instance, X-ray analysis of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) confirmed its absolute configuration and revealed a dihedral angle of 85–90° between the naphthalene rings.

In addition to these methods, vibrational circular dichroism (VCD) and specific rotation, coupled with quantum mechanical calculations, can also be used to elucidate the absolute configuration and predominant solution conformations of chiral molecules. nih.gov

Applications of 2,2 Dimethyl 1,1 Binaphthalene in Asymmetric Catalysis

2,2'-Dimethyl-1,1'-binaphthalene (B1633870) as a Chiral Ligand Precursor in Transition Metal Catalysis

This compound serves as a foundational scaffold for the synthesis of a class of privileged chiral ligands. cymitquimica.combibliotekanauki.pl Its inherent C2 symmetry and conformational rigidity are key attributes that are transferred to the resulting ligands, which in turn create a well-defined chiral pocket around a metal center. rsc.orgnih.govrsc.org The methyl groups at the 2 and 2' positions can be functionalized, often through bromination followed by lithiation or other coupling reactions, to introduce phosphine (B1218219) groups, leading to the formation of ligands such as the renowned 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). osti.gov

The synthesis of these ligands from binaphthyl precursors is a well-established methodology. For instance, enantiomerically pure BINAP can be synthesized from racemic 2,2'-dibromo-1,1'-binaphthyl (B118463) through resolution of its phosphine oxide derivative. nptel.ac.in The resulting chiral phosphine ligands are then coordinated to various transition metals, including rhodium, ruthenium, and palladium, to generate catalysts for a broad spectrum of asymmetric transformations. uky.edu The stereochemical outcome of the catalyzed reaction is directly influenced by the specific chirality of the binaphthyl backbone.

Enantioselective Transformations Catalyzed by this compound Derivatives

The ligands derived from this compound have been successfully employed in a multitude of enantioselective reactions, demonstrating their versatility and efficacy.

Derivatives of this compound, most notably BINAP, are cornerstones in the field of asymmetric hydrogenation. Ruthenium-BINAP complexes, for example, are highly effective catalysts for the enantioselective hydrogenation of a wide range of substrates, including functionalized alkenes and ketones. nptel.ac.innih.gov These reactions are crucial for the synthesis of enantiomerically pure alcohols and other chiral building blocks.

For instance, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids catalyzed by Ru(II)-BINAP complexes can produce chiral carboxylic acids with high enantiomeric excess (ee). nptel.ac.in Similarly, Rhodium-phosphine complexes derived from binaphthyl structures have been extensively studied for the asymmetric hydrogenation of various alkenes, including those with minimal functionalization where substrate direction is less pronounced. nih.gov

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) |

| α,β-Unsaturated Carboxylic Acids | Ru(II)-BINAP | Chiral Carboxylic Acids | Up to 98% |

| Minimally Functionalized Alkenes | Rh-phosphine | Chiral Alkanes | High |

| Pyridine-pyrroline trisubstituted alkenes | Ru-DTBM-segphos | Chiral Pyridyl-pyrrolidines | ≥90% |

Enantioselective cyclopropanation, the formation of chiral cyclopropane (B1198618) rings, is another area where binaphthyl-derived ligands have made a significant impact. While the direct use of this compound derivatives is less common, the principles of using chiral ligands to control the stereochemistry of metal-catalyzed cyclopropanation are well-established. Rhodium(II) complexes bearing chiral ligands, such as N-(arylsulfonyl)prolinates, have been shown to be highly effective in the decomposition of vinyldiazomethanes in the presence of alkenes to yield functionalized cyclopropanes with high diastereoselectivity and enantioselectivity. emory.edu The design principles of these chiral ligands often draw inspiration from the rigid C2-symmetric framework of binaphthyl systems. More direct applications involve the Simmons-Smith cyclopropanation of alkenyl 1,2-bis(boronates), providing stereodefined access to functionalized cyclopropyl (B3062369) derivatives. nih.gov

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Binaphthyl-based chiral ligands have been instrumental in developing catalytic versions of these transformations. For example, the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes can be achieved with high yields and excellent enantioselectivities using binaphthyl-derived ligands. rsc.org

Furthermore, copper-BINAP complexes have been utilized for the highly enantioselective and diastereoselective reductive coupling of alkoxyallenes with ketones to produce 1,2-syn-tert,sec-diols. nih.govrsc.orgresearchgate.net Similarly, the catalytic asymmetric allylation of aldehydes with allylic trimethoxysilanes can be catalyzed by a p-Tol-BINAP•AgF complex, affording homoallylic alcohols with high enantioselectivity. nih.gov

| Reaction | Catalyst System | Substrates | Products | Enantiomeric Excess (ee) |

| Diethylzinc Addition | Binaphthyl-based ligands | Aromatic Aldehydes | Secondary Alcohols | Up to 98% |

| Reductive Coupling | Cu-BINAP | Ketones, Alkoxyallenes | 1,2-syn-tert,sec-diols | High |

| Allylation | p-Tol-BINAP•AgF | Aldehydes, Allylic Trimethoxysilanes | Homoallylic Alcohols | High |

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com Controlling the stereochemistry of this reaction is of great importance, and chiral Lewis acids derived from binaphthyl structures have been shown to be effective catalysts. These catalysts can coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene, leading to the formation of a specific enantiomer of the cycloadduct. nih.gov

Beyond the Diels-Alder reaction, binaphthyl-derived structures have also been explored in other cycloadditions, such as photochemical [2+2] cycloadditions. nih.govrsc.org In these reactions, the chiral scaffold can influence the stereochemical outcome of the formation of four-membered rings. For example, the reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene (B1295306) can lead to different cycloadducts, and the presence of a chiral catalyst can favor the formation of a specific isomer. nih.gov

An intriguing application of binaphthyl derivatives is in the realm of enantioselective lithiation. The synthesis of a chiral, nonracemic D2-symmetric dimer of 1,1'-binaphthyl has been reported. acs.org This dimer can be reduced by lithium or sodium to form a chiral carbodianion. This species can act as a chiral electron carrier, potentially enabling enantioselective transformations that proceed through radical anion intermediates. The formation of this chiral carbodianion from the binaphthyl dimer demonstrates a novel approach to inducing chirality in reactions involving electron transfer processes.

Metal-Organic Frameworks (MOFs) Incorporating this compound Units

An extensive review of the scientific literature did not reveal specific examples of this compound being directly utilized as a building block or ligand in the synthesis of Metal-Organic Frameworks (MOFs). While the broader class of binaphthyl derivatives, particularly those with functional groups suitable for coordination with metal ions (such as carboxylates or nitrogen-containing heterocycles), are employed in the construction of chiral MOFs, the application of the unfunctionalized 2,2'-dimethyl derivative in this context is not prominently documented. The inherent chirality of the binaphthyl scaffold makes it a desirable component for creating asymmetric pores and surfaces within MOFs for applications in enantioselective separations and catalysis. However, research has predominantly focused on derivatives that can readily form stable coordination bonds.

Organocatalytic Roles of this compound Scaffolds

The this compound scaffold is a foundational structure in the field of asymmetric organocatalysis. The axial chirality arising from the restricted rotation around the C1-C1' bond, coupled with the steric bulk of the naphthalene (B1677914) rings, creates a well-defined and predictable chiral environment. This makes it an exemplary backbone for the design and synthesis of a variety of organocatalysts. These catalysts operate without a metal center and have been successfully applied in a range of enantioselective transformations.

The core principle behind the use of this compound-derived organocatalysts lies in their ability to induce stereoselectivity by forming transient, diastereomeric intermediates with the substrates. The chiral scaffold dictates the spatial orientation of the reactants, favoring one reaction pathway over the other, leading to the preferential formation of one enantiomer of the product.

Research into organocatalysts based on the 1,1'-binaphthyl framework has shown significant success in various asymmetric reactions. For instance, derivatives of 1,1'-binaphthyl-2,2'-diamine are precursors to powerful chiral ligands and organocatalysts. nih.gov These catalysts have demonstrated high catalytic activities and good to excellent enantioselectivities in a wide array of metal-catalyzed asymmetric reactions. nih.gov

One notable area of application is in asymmetric aldol (B89426) reactions, where binaphthyl-based organocatalysts have been shown to afford high yields and stereoselectivities. researchgate.net Furthermore, the development of axially chiral organocatalysts has been instrumental in advancing asymmetric cascade reactions, where multiple bonds are formed in a single synthetic operation with high stereocontrol. nih.gov

The versatility of the binaphthyl scaffold allows for its incorporation into various classes of organocatalysts, including:

Brønsted Acids and Bases: By introducing acidic or basic functional groups onto the binaphthyl structure, catalysts can be designed to activate substrates through proton transfer.

Hydrogen Bond Donors: Functional groups capable of hydrogen bonding, such as ureas or thioureas, can be appended to the scaffold to create catalysts that activate electrophiles through non-covalent interactions.

Phase-Transfer Catalysts: Chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts derived from the binaphthyl backbone are effective in promoting asymmetric reactions between reactants in different phases.

The following table provides representative data on the performance of organocatalysts derived from binaphthyl scaffolds in asymmetric synthesis, illustrating their potential for achieving high enantioselectivity.

| Catalyst Type | Reaction | Substrate | Product Enantiomeric Excess (ee) |

| Binaphthyl-derived Phosphoric Acid | Friedel-Crafts Alkylation | Indole and α,β-unsaturated ketone | Up to 99% |

| Binaphthyl-based Thiourea | Michael Addition | 1,3-Dicarbonyl compound and nitroolefin | Up to 98% |

| Binaphthyl-derived Diamine | Aldol Reaction | Acetone and p-nitrobenzaldehyde | Up to 96% |

Advanced Characterization and Spectroscopic Analysis in 2,2 Dimethyl 1,1 Binaphthalene Research

X-ray Crystallography for Structural Elucidation of 2,2'-Dimethyl-1,1'-binaphthalene (B1633870) Derivatives and Complexes

X-ray crystallography provides definitive evidence of the solid-state conformation of this compound and its derivatives. The molecular structure of (R)-2,2'-dimethyl-1,1'-binaphthyl has been determined, revealing a monoclinic crystal system with the space group P21. st-andrews.ac.uk The dihedral angle between the two naphthalene (B1677914) rings is a critical parameter determined from crystallographic data, directly influencing the chiral environment. This technique is also invaluable for characterizing metal complexes of these binaphthyl systems, offering insights into the coordination geometry and the influence of the metal center on the ligand's conformation.

In a study of dimethyl (1,1'-binaphthyl-2,2'-di-oxy)diacetate, a related derivative, the two naphthyl fused-ring systems were found to be aligned at an angle of 86.7(1)°. nih.gov This significant twist is a hallmark of the binaphthyl scaffold.

| Compound | Crystal System | Space Group | Cell Parameters |

| (R)-2,2'-Dimethyl-1,1'-binaphthyl | Monoclinic | P21 | a = 11.24420(11) Å, b = 10.56190(9) Å, c = 13.27180(13) Å, β = 90.7041(9)º |

Table 1: Crystallographic data for (R)-2,2'-Dimethyl-1,1'-binaphthyl. st-andrews.ac.uk

Circular Dichroism (CD) Spectroscopy in Stereochemical Analysis and Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemistry and solution-state conformation of chiral molecules like this compound. The CD spectrum of a chiral binaphthyl derivative is highly sensitive to the dihedral angle between the naphthalene rings. A quantitative relationship has been established between the dihedral angle (θ) and the wavelength splitting (Δλmax) of the couplet observed around 220 nm in the CD spectra of 1,1'-binaphthyl derivatives. acs.org This relationship has been successfully applied to compounds derived from 2,2'-dimethyl-1,1'-binaphthyl, providing a versatile method for their conformational assessment. acs.orgacs.org

The absorption and CD spectra of (-)-2,2'-dimethyl-4,5-(1-naphthyl)-1,3-dioxolane, a ketal derivative, were analyzed by treating the molecule as a naphthalene dimer. nih.gov This study utilized a vibronic dimer model that considered the ¹Lₐ and ¹Bₐ states of the naphthalene chromophore to interpret the spectral features. nih.gov The sign and intensity of the Cotton effects in the CD spectrum provide crucial information about the absolute configuration and the preferred conformation in solution.

Nuclear Magnetic Resonance (NMR) Studies for Conformation and Interaction Analysis of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, is instrumental in studying the conformational dynamics and isomerism of binaphthyl systems in solution. nih.gov While direct NMR data for this compound is not extensively detailed in the provided results, studies on closely related systems like 2,2'-binaphthalene-1,1'-diol derivatives offer significant insights. nih.govresearchgate.net These studies use techniques like Dynamic NMR (DNMR) in conjunction with computational methods to investigate the energy barriers to rotation around the pivotal aryl-aryl bond. nih.govresearchgate.net

UV/Visible Spectroscopy in Electronic Structure and Conformational Investigations

UV/Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The UV absorption spectra of 1,1'-binaphthyl and its derivatives are characterized by strong absorptions in the ultraviolet region, arising from π-π* transitions within the naphthalene rings. nih.gov The spectra of these molecules can be understood by considering the electronic structure of the naphthalene chromophore, particularly the ¹Lₐ and ¹Bₐ transitions. acs.org

The conformation of binaphthyl molecules influences their UV absorption spectra. nih.gov Theoretical models, such as the Atom Monopole-Dipole Interaction (AMDI) model, have been used to calculate the UV absorption spectra of 1,1'-binaphthyl and 2,2'-binaphthyl (B165483) and their self-associations, showing that the spectra vary with the molecular conformation. nih.gov In a study of (-)-2,2'-dimethyl-4,5-(1-naphthyl)-1,3-dioxolane, the absorption spectra in the 30,000 cm⁻¹ to 50,000 cm⁻¹ region were analyzed to understand the electronic structure. nih.gov

| Compound | Solvent | λmax (nm) | log ε |

| 1,1'-Binaphthyl | Ethanol (B145695) | ~220 | ~5.03 |

| 1,1'-Binaphthyl | Ethanol | ~296 | ~4.08 |

Table 2: UV/Visible spectral data for the parent compound 1,1'-Binaphthyl. The spectrum of this compound is expected to show similar features, with potential shifts due to the methyl substituents.

Computational Chemistry and Theoretical Studies on 2,2 Dimethyl 1,1 Binaphthalene

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a well-established quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for studying molecules like 2,2'-Dimethyl-1,1'-binaphthalene (B1633870). arxiv.org DFT calculations allow for the accurate prediction of various electronic and structural properties, providing insights that are complementary to experimental data.

Researchers employ DFT to optimize the ground-state geometry of the molecule, determining key structural parameters such as bond lengths, bond angles, and, crucially for this class of compounds, the dihedral angle between the two naphthalene (B1677914) rings. For instance, calculations on the parent 1,1'-binaphthyl molecule using the B3LYP/6-31G(d,p) level of theory have been used to analyze its geometry. acs.orgusu.edu The electronic properties, including the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential, are also readily calculated. These properties are fundamental to understanding the molecule's reactivity and its interactions with other chemical species.

Studies on various 1,1'-binaphthyl derivatives have shown that substituents at the 2,2' positions significantly influence the molecule's properties. While electronic effects like the electron-donating or electron-withdrawing nature of a substituent can be analyzed, theoretical results indicate that the primary factor influencing the molecule's stability and rotational barrier is the steric size of the substituent. acs.orgusu.edu For example, DFT calculations have shown little correlation between the rotational barrier and the electronic character of substituents, with the strongly electron-releasing –NH2 group and the electron-withdrawing –NO2 group resulting in nearly identical barriers. acs.orgusu.edu The structural distortions, particularly the deformation of the naphthalene rings required to overcome steric hindrance during rotation, are a major contributor to the activation energy of racemization. acs.orgusu.edu

Table 1: Representative DFT Functionals and Basis Sets Used in Binaphthyl Studies

| Level of Theory | Application in Binaphthyl Systems | Reference |

| B3LYP/6-311+G* | Optimization of ground state and transition state geometries. | acs.orgusu.edu |

| B3LYP/6-31G(d,p) | Calculation of racemization barriers and analysis of structural parameters. | acs.orgusu.edu |

Theoretical Prediction of Rotational Barriers and Atropisomerization Pathways

A central focus of theoretical studies on 2,2'-Dimethyl-1,1'-binaphthyl is the prediction of the energy barrier to rotation around the pivotal C1-C1' bond. This rotational barrier determines the molecule's optical stability; a high barrier prevents the interconversion of its enantiomers (atropisomerization), allowing them to be resolved and used in applications like asymmetric catalysis.

Computational methods, ranging from semi-empirical to high-level DFT, have been used to calculate this barrier. For the parent 1,1'-binaphthyl, the racemization barrier is calculated to be in the range of 18.3–24.8 kcal/mol. acs.orgusu.edu The introduction of methyl groups at the 2 and 2' positions dramatically increases this barrier due to steric repulsion.

Table 2: Calculated Rotational Barriers for 1,1'-Binaphthyl Derivatives Using Different Theoretical Methods

| Compound | Method | Rotational Barrier (kcal/mol) | Favored Pathway | Reference |

| 1,1'-Binaphthyl | PM3 | 23.1 | Anti | fau.de |

| 1,1'-Binaphthyl | B3LYP/6-31G(d,p) | 23.0 | Anti | acs.orgusu.edu |

| 2,2'-Dibromo-1,1'-binaphthyl (B118463) | PM3 | 30.3 | Syn | fau.de |

| 2,2'-Dibromo-1,1'-binaphthyl | AM1 | 38.4 | Syn | fau.de |

Modeling of Chiral Recognition and Catalyst-Substrate Interactions in this compound Systems

The chiral scaffold of 2,2'-disubstituted-1,1'-binaphthyls makes them exceptional ligands and hosts for chiral recognition and asymmetric catalysis. acs.org Computational modeling is instrumental in understanding the non-covalent interactions that govern these processes at the molecular level.

DFT molecular modeling has been successfully used to rationalize the outcomes of chiral recognition events. For example, in a system involving porphyrin dimers linked by a 2,2'-diamino-1,1'-binaphthyl unit, DFT modeling helped explain why the system showed a sensitive and predictable Circular Dichroism (CD) response when interacting with chiral diamine guests. nih.gov The modeling can elucidate the geometry of the host-guest complex, showing how the substrate binds and how this binding induces conformational changes (allosteric effects) that lead to the observed spectroscopic signal. nih.gov

In the context of asymmetric catalysis, these models are used to study the structure of the catalyst-substrate complex. By calculating the energies of the transition states for the formation of different stereoisomeric products, chemists can predict the enantioselectivity of a reaction. These models can reveal the key interactions—such as hydrogen bonding, π-stacking, and steric repulsion—between the chiral ligand (derived from a binaphthyl unit) and the substrate within the coordination sphere of a metal center. This understanding is crucial for the rational design of new and more effective catalysts.

Derivatives and Functionalization of the 2,2 Dimethyl 1,1 Binaphthalene Framework

Synthesis and Utility of 2,2'-Dimethyl-1,1'-binaphthyl-2,2'-diol Analogues (e.g., BINOL derivatives)

1,1'-Bi-2-naphthol (B31242) (BINOL) and its derivatives are prominent chiral ligands and catalysts utilized in asymmetric synthesis. mdpi.comwikipedia.org The direct electrophilic substitution on the aromatic rings of optically active BINOL is a common and convenient method for its structural modification. researchgate.net This approach allows for the introduction of various functional groups at specific positions, such as the 3, 3', 4, 4', 5, 5', 6, and 6' positions, thereby tuning the ligand's properties for diverse applications. researchgate.netnih.gov

A key strategy for creating BINOL derivatives involves the ortho-lithiation at the 3- and 3'-positions, directed by the existing hydroxyl groups. researchgate.net This has been extensively used to prepare 3- and 3,3'-substituted BINOLs. researchgate.net Furthermore, transition metal-catalyzed C–H activation has been explored to functionalize BINOL at various other positions on the naphthyl rings. researchgate.net

The synthesis of 6,6'-disubstituted (R)-BINOLs has been achieved with high yields (up to 89%) and excellent enantioselectivities (up to 96% ee) through a copper-catalyzed asymmetric oxidative coupling of 2-naphthols. mdpi.com Another important class of derivatives, 6,6'-di(boronic acid or ester)-substituted BINOLs, serve as versatile precursors for other BINOL derivatives via Suzuki coupling reactions. nih.gov This has enabled the synthesis of BINOLs with a wide range of alkyl, aryl, vinyl, and alkynyl substituents at the 6,6'-positions. nih.gov

Phosphorylation of BINOL, for instance with phosphorus oxychloride (POCl3), is an efficient method for introducing phosphoric acid moieties, leading to the formation of powerful chiral Brønsted acid catalysts. mdpi.com These catalysts have proven effective in a variety of asymmetric transformations.

The table below summarizes some key BINOL derivatives and their synthetic utility.

| Derivative Class | Synthetic Method | Applications |

| 3,3'-Substituted BINOLs | Ortho-lithiation followed by reaction with electrophiles | Asymmetric catalysis, Molecular recognition |

| 6,6'-Disubstituted BINOLs | Copper-catalyzed oxidative coupling, Suzuki coupling | Chiral ligands for asymmetric catalysis |

| BINOL-based Phosphoric Acids | Phosphorylation with POCl3 | Chiral Brønsted acid catalysis |

| Halogenated BINOLs | Electrophilic halogenation | Precursors for further functionalization |

Preparation and Application of 2,2'-Dimethyl-1,1'-binaphthyl-2,2'-diamine Derivatives (e.g., BINAM derivatives)

1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives are a significant class of axially chiral bidentate ligands and organocatalysts in asymmetric catalysis. nih.gov They are instrumental in a variety of metal-catalyzed enantioselective transformations. nih.gov

A common route to N,N'-dialkyl-BINAM derivatives involves the reductive amination of BINAM. For example, (R)-N,N'-dimethyl-1,1'-binaphthyldiamine can be synthesized from (R)-(+)-1,1'-binaphthyl-2,2'-diamine. orgsyn.org The process involves the initial formation of a bis-carbamate by reacting BINAM with ethyl chloroformate, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired N,N'-dimethylated product. orgsyn.org

Another synthetic strategy involves the palladium-catalyzed Buchwald-Hartwig amination. This method has been used to synthesize N,N'-di(aryl)-substituted BINAM derivatives. nih.gov For instance, N,N′-di(3-bromophenyl)-substituted (S)-BINAM can be prepared and subsequently functionalized through further palladium-catalyzed cross-coupling reactions. nih.gov

The applications of BINAM derivatives are extensive. They serve as chiral ligands for transition metals in reactions such as:

Conjugate additions of organozinc reagents nih.gov

Hydroaminations nih.gov

Hydrogenations of carbon-carbon and carbon-oxygen double bonds nih.gov

Diels-Alder reactions nih.gov

Carbonyl-ene reactions nih.gov

Furthermore, BINAM derivatives themselves can act as organocatalysts. nih.govresearchgate.net Chiral calcium phosphate (B84403) has been utilized to catalyze the kinetic resolution of BINAM derivatives through acylation, providing an efficient route to enantiomerically pure BINAMs. rsc.org

The table below highlights some representative BINAM derivatives and their applications.

| Derivative | Synthetic Method | Key Applications |

| (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine | Reductive amination of (R)-BINAM | Backbone for chiral ligands and organocatalysts |

| N,N'-Di(aryl)-substituted BINAMs | Palladium-catalyzed amination | Fluorescent enantioselective detectors |

| Mono-acylated BINAMs | Kinetic resolution via acylation | Precursors to enantiopure BINAMs |

An oxidative skeletal rearrangement of BINAMs has been discovered, which involves the cleavage of the C-C single bond of the binaphthalene unit and nitrogen migration, leading to the synthesis of U-shaped azaacenes. rsc.org

Phosphine (B1218219) and Phosphine Oxide Derivatives for Catalytic Applications (e.g., BINAP related structures)

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) is a highly successful chiral diphosphine ligand widely employed in asymmetric catalysis. wikipedia.orgthieme-connect.com Its C2-symmetric, atropisomeric structure provides a well-defined chiral environment for metal-catalyzed reactions. wikipedia.org The synthesis of BINAP often starts from 1,1'-bi-2-naphthol (BINOL). wikipedia.orgguidechem.com A common method involves the conversion of BINOL to its bistriflate derivative, followed by a nickel-catalyzed coupling reaction with diphenylphosphine. thieme-connect.com

A variety of BINAP derivatives have been developed to fine-tune its catalytic activity. For example, 2,2'-bis(di(3,5-dimethylphenyl)phosphino)-1,1'-binaphthyl (DM-BINAP) has shown high efficiency as a ligand in the enantioselective hydrogenation of ketones. thieme-connect.com

The synthesis of BINAP can also be achieved through the reduction of its corresponding phosphine oxide, BINAPO. thieme-connect.comguidechem.com BINAPO can be prepared by reacting BINOL with chlorodiphenylphosphine. guidechem.com The reduction of BINAPO to BINAP is typically accomplished using reducing agents like trichlorosilane (B8805176) in the presence of an amine base. thieme-connect.com

The phosphine oxide moiety itself can be a crucial component of catalytically active species. Recent studies have indicated that partial oxidation of bisphosphine ligands to their mono-oxides can be important in the formation of the active catalyst in some transition metal-catalyzed reactions. chemrxiv.org Palladium complexes of bisphosphine mono-oxides (BPMOs) have been synthesized and characterized, demonstrating their potential as precatalysts. chemrxiv.org

The table below summarizes key phosphine and phosphine oxide derivatives of the binaphthyl framework.

| Compound | Precursor | Synthetic Method | Key Catalytic Applications |

| BINAP | BINOL | Nickel-catalyzed phosphinylation of BINOL-bistriflate | Asymmetric hydrogenation, Isomerization |

| DM-BINAP | BINOL | Similar to BINAP synthesis, using di(3,5-dimethylphenyl)phosphine | Enantioselective hydrogenation of ketones |

| BINAPO | BINOL | Reaction of BINOL with chlorodiphenylphosphine | Precursor to BINAP |

| BPMO-Pd Complexes | Bisphosphines | Oxidation of bisphosphine-Pd complexes | Diagnostic tool in Pd catalysis development |

Halogenated 2,2'-Dimethyl-1,1'-binaphthalene (B1633870) Derivatives

Halogenation of the this compound framework provides a versatile handle for further functionalization and for tuning the electronic properties of the resulting compounds. The introduction of halogen atoms can be achieved through various methods, including electrophilic substitution and palladium-catalyzed cross-coupling reactions.

For instance, the bromination of 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) can be accomplished using bromine in a suitable solvent. orgsyn.org The resulting 2,2'-dibromo-1,1'-binaphthyl (B118463) is a key intermediate in the synthesis of other derivatives, including BINAP. orgsyn.org The bromine atoms can be replaced by other functional groups through metal-catalyzed cross-coupling reactions or lithiation followed by reaction with an electrophile. nih.gov

The direct halogenation of the binaphthyl core can be regioselective, depending on the reaction conditions and the directing groups present on the molecule. For example, the bromination of BINOL typically occurs at the 6,6'-positions. nih.gov

Halogenated derivatives are not only valuable synthetic intermediates but can also exhibit interesting properties themselves. Halogenated tetrathiafulvalene (B1198394) derivatives, for example, have been studied for their unique crystal structures and electrical conductivities in charge-transfer complexes. clockss.org

The table below provides examples of halogenated binaphthyl derivatives and their significance.

| Derivative | Synthetic Method | Key Utility |

| 6,6'-Dibromo-BINOL | Electrophilic bromination of BINOL | Intermediate for synthesis of other BINOL derivatives |

| 2,2'-Dibromo-1,1'-binaphthyl | Bromination of 2,2'-dihydroxy-1,1'-binaphthyl | Intermediate for BINAP synthesis |

| 6,6'-Diiodo-BINOL | Lithiation of 6,6'-dibromo-BINOL followed by iodination | Precursor for further functionalization via cross-coupling |

Advanced Functionalization Strategies for Tunable Chirality and Reactivity in this compound

Advanced functionalization strategies for the this compound scaffold aim to create highly tailored ligands and catalysts with precisely controlled chirality and reactivity. These strategies often involve the introduction of multiple and diverse functional groups onto the binaphthyl core.

One approach is the synthesis of bifunctional ligands, where the binaphthyl framework is appended with additional coordinating groups. This can lead to ligands with enhanced binding affinities and unique coordination geometries. For example, BINOL derivatives have been functionalized with Lewis basic sites to create catalysts that can promote reactions even without the use of a titanium(IV) reagent, which is often required in standard BINOL-catalyzed additions. researchgate.net

The concept of "privileged structures" in catalysis, where a particular chiral scaffold is effective in a wide range of asymmetric reactions, is exemplified by BINOL. nih.gov The development of non-C2-symmetric BINOL isomers presents a challenge in controlling regio- and diastereoselectivity in addition to enantioselectivity. nih.gov Gold-catalyzed intramolecular hydroarylation has been reported as a highly atroposelective method for synthesizing 1,1'-binaphthalene-2,3'-diols, a class of non-C2-symmetric binaphthols. nih.gov

Furthermore, the modification of the binaphthyl backbone itself, for instance by introducing substituents at the 8,8'-positions, can create a unique microenvironment for asymmetric transformations. nih.gov The synthesis and X-ray analysis of C2-symmetric 8,8'-disubstituted binaphthyl ligands have demonstrated the creation of a distinct chiral pocket. nih.gov

The development of novel synthetic methods continues to expand the diversity of functionalized binaphthyl derivatives. An oxidative skeletal rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs) has been discovered, which proceeds through the cleavage of the strong C-C single bond of the binaphthyl unit and subsequent nitrogen migration. rsc.org This unprecedented rearrangement provides access to a series of U-shaped azaacenes that are difficult to prepare by classical methods. rsc.org

These advanced strategies underscore the ongoing efforts to harness the full potential of the this compound framework for the development of next-generation chiral catalysts and materials.

Supramolecular Chemistry and Molecular Recognition Involving 2,2 Dimethyl 1,1 Binaphthalene

Host-Guest Complexation with Chiral Molecules facilitated by 2,2'-Dimethyl-1,1'-binaphthalene (B1633870) Scaffolds

The distinct stereochemistry of this compound and its derivatives makes them excellent candidates for chiral host-guest chemistry. mdpi.com These scaffolds can form diastereomeric complexes with enantiomeric guest molecules, leading to chiral recognition. The binaphthyl unit provides a well-defined and sterically demanding environment that can differentiate between the spatial arrangements of chiral guests. acs.orgacs.org

Research has demonstrated that the complexation between a chiral host and a chiral guest can be observed and quantified. nih.govnih.gov For instance, studies have shown that the formation of heterochiral adducts (e.g., an (S)-host with an (R)-guest) can be more favorable than the formation of homochiral aggregates. nih.gov This selective binding is the basis for enantiomeric differentiation and separation.

Formation of Coordination and Metallosupramolecular Assemblies Utilizing this compound Ligands

Derivatives of this compound functionalized with coordinating groups are pivotal ligands in the construction of coordination polymers and metallosupramolecular assemblies. mdpi.com The binaphthyl backbone imposes a rigid and predictable geometry on the resulting metal complexes. The introduction of substituents at various positions on the binaphthyl rings can fine-tune the steric and electronic properties of the ligands, thereby influencing the structure and function of the final assembly.

These ligands have been successfully incorporated into various architectures, including metallosupramolecular cages. rsc.org The self-assembly process, driven by the coordination between the binaphthyl-based ligands and metal ions, leads to the formation of complex, three-dimensional structures with defined cavities. These cavities can encapsulate guest molecules, leading to applications in areas such as catalysis and materials science.

For example, chiral porous organic polymers (POPs) have been synthesized through the copolymerization of vinyl-functionalized 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligands. These materials exhibit hierarchical porous structures and have shown excellent performance as solid chiral platforms for heterogeneous asymmetric catalysis.

Molecular Recognition Phenomena in this compound Systems

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a central theme in the chemistry of this compound systems. nih.gov The well-defined structure of this binaphthyl derivative allows for the design of hosts that can selectively bind to specific guest molecules. cymitquimica.com

The principles of molecular recognition in these systems are often governed by a combination of factors, including shape complementarity, hydrogen bonding, and π-π stacking interactions. cymitquimica.comnih.gov The rigid binaphthyl framework provides a pre-organized platform for these interactions to occur in a highly specific manner. This has been exploited in various applications, from the separation of enantiomers to the development of selective sensors. nih.gov

Applications in Chiroptical Materials and Sensors (e.g., Fluorescence Sensing)

The inherent chirality and photophysical properties of the binaphthyl core make this compound and its derivatives highly suitable for the development of chiroptical materials and sensors. mdpi.com In particular, the development of enantioselective fluorescent sensors has garnered significant attention. rsc.org These sensors can detect and quantify chiral molecules with high sensitivity and selectivity. rsc.orgacs.org

The mechanism of these fluorescent sensors often involves a change in the fluorescence signal of the binaphthyl-containing host upon binding to a chiral guest. This change can be an enhancement (chelation-enhanced fluorescence) or a quenching of the fluorescence intensity. nih.gov For instance, novel binaphthyl-amine (BINAM)-based fluorescent probes have been synthesized for the specific recognition of amino acid enantiomers, demonstrating high enantioselectivity with significant fluorescence enhancement for one enantiomer over the other. mdpi.comnih.gov

Furthermore, coordination polymers based on chiral binaphthyl ligands have been designed as enantioselective fluorescence sensors, exhibiting different fluorescence responses to different enantiomers of a chiral analyte. deakin.edu.auconsensus.app The introduction of various functional groups and the formation of dendrimers and macrocycles based on the binaphthyl structure have led to sensors with amplified fluorescence responses and improved sensitivity. worldscientific.com

Interactive Table of Research Findings

| Research Area | Key Finding | Relevant Compounds | Application |

| Host-Guest Complexation | Preferential formation of heterochiral adducts over homochiral ones. nih.gov | Chiral crown ethers, Enantiomeric ammonium (B1175870) ions | Chiral Recognition and Separation |

| Metallosupramolecular Assemblies | Formation of chiral porous organic polymers with hierarchical structures. | (S)-4,4'-divinyl-BINAP, (S)-5,5'-divinyl-BINAP, Divinyl benzene (B151609) | Heterogeneous Asymmetric Catalysis |

| Fluorescence Sensing | High enantioselective recognition of amino acids with significant fluorescence enhancement. mdpi.comnih.gov | Binaphthyl-Amine (BINAM)-based fluorescent probes, Lysine | Chiral Sensing |

| Chiroptical Materials | A chiral coordination polymer demonstrated enantioselectivity ratios up to 2.61 in sensing chiral analytes. deakin.edu.au | Chiral binaphthyl-based coordination polymer | Enantioselective Fluorescence Sensing |

Emerging Research Directions and Future Perspectives for 2,2 Dimethyl 1,1 Binaphthalene

Integration in Novel Functional Materials (e.g., OLEDs, LCDs)

The binaphthyl framework is a subject of significant interest for the design of novel functional materials, where molecular geometry and electronic properties are critical. While direct applications of 2,2'-Dimethyl-1,1'-binaphthalene (B1633870) are not extensively documented, its derivatives are being explored for their potential in optoelectronic devices. The core structure's chirality and rigidity are advantageous for creating materials with specific light-emitting or light-modulating properties.

Research into dimers, oligomers, and polymers based on the 1,1'-binaphthyl unit is paving the way for new materials. acs.org These complex structures leverage the foundational binaphthyl scaffold to build larger systems for applications in molecular recognition and asymmetric catalysis, with implications for creating advanced materials. acs.org The development of binaphthyl-based polymers, for instance, could lead to new types of chiral plastics or films for optical applications. The inherent thermal stability of the naphthalene (B1677914) units is also a desirable characteristic for materials used in electronic devices like Organic Light-Emitting Diodes (OLEDs), where operational stability is key.

Future research may focus on functionalizing the this compound core to enhance its electronic and photophysical properties, making it a more direct component in OLEDs or Liquid Crystal Displays (LCDs).

Biomedical and Pharmaceutical Research Opportunities for this compound Derivatives

The chiral scaffold of this compound is particularly valuable in the design of bioactive molecules and pharmaceuticals, where stereochemistry often dictates efficacy. Research has shown that derivatives of the closely related 1,1'-binaphthalene-2,2'-diamine (BINAM) are of significant interest. nih.gov

An important area of research is the synthesis of complex molecular structures with potential therapeutic applications. For instance, an oxidative skeletal rearrangement of BINAM derivatives has been used to create U-shaped azaacenes, a class of compounds that are otherwise difficult to prepare. nih.gov This highlights how the fundamental binaphthyl structure can be chemically transformed into novel and potentially bioactive scaffolds. In one study, a binaphthalene derivative, 4,5,8'-Trimethoxy-2,3'-dimethyl-[1,2']-binaphthalenyl-1',4'-dione, demonstrated activity against Leishmania mexicana promastigotes, indicating potential for the development of new antiparasitic agents. researchgate.net

The following table outlines some key binaphthyl derivatives and their relevance in biomedical and pharmaceutical research.

| Derivative Class | Parent Compound | Research Application Area | Significance |

| Azaacenes | 1,1'-Binaphthalene-2,2'-diamine (BINAM) | Synthesis of complex heterocyclic compounds | Provides access to novel molecular shapes with potential bioactivity. nih.gov |

| Binaphthalene diones | 1,2'-Binaphthalene | Antiparasitic agent development | A derivative showed activity against Leishmania mexicana. researchgate.net |

| Chiral Ligands | 2,2'-Dihydroxy-1,1'-binaphthyl (BINOL) | Asymmetric synthesis of pharmaceuticals | The binaphthyl backbone is crucial for creating catalysts that produce enantiomerically pure drugs. |

These examples underscore the vast potential of using the this compound framework as a starting point for discovering and developing new therapeutic agents.

Sustainable Synthesis and Catalysis with this compound in Green Chemistry

Green chemistry principles, which focus on designing chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly important in chemical manufacturing. The synthesis of chiral compounds like this compound and its derivatives provides a key area for applying these principles.

Traditional synthetic routes for binaphthyl compounds often involve multi-step processes with potentially hazardous reagents and solvents. For example, the synthesis of the related ligand BINAP from 2,2'-dihydroxy-1,1'-binaphthyl involves the use of bromine and solvents like toluene (B28343). orgsyn.org Future research is aimed at developing more sustainable pathways. This includes:

Use of Greener Solvents: Replacing conventional solvents like benzene (B151609), toluene, and dichloromethane (B109758) with more environmentally benign alternatives.

Catalytic Routes: Employing catalytic methods to improve reaction efficiency and reduce waste. The use of catalysts is a cornerstone of green chemistry. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

The table below summarizes how green chemistry principles can be applied to the synthesis of binaphthyl compounds.

| Green Chemistry Principle | Application to Binaphthyl Synthesis | Example of Improvement |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents used in extraction and reaction steps. | Using ethanol (B145695) or water-based systems instead of toluene or benzene for extractions. orgsyn.org |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. | Developing catalytic enantioselective methods for synthesis, which can be more efficient than classical resolution. orgsyn.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Exploring enzymatic or biocatalytic routes that operate under mild conditions. |

| Reduce Derivatives | Minimizing the use of protecting groups to avoid extra synthesis and deprotection steps. | Designing direct coupling methods that do not require intermediate functionalization. |

By focusing on these principles, future syntheses of this compound and its derivatives can become more economically and environmentally sustainable.

Advanced Theoretical and Spectroscopic Methodologies for Unraveling Complexities in this compound Research

Understanding the precise three-dimensional structure of this compound is crucial for designing its applications. Advanced theoretical and spectroscopic methods are indispensable tools for this purpose. The most significant structural feature is the dihedral angle (θ) between the two naphthalene planes, which dictates the molecule's chirality and reactivity.

A key area of research has been the use of spectroscopy to determine this angle. A quantitative relationship has been established between the dihedral angle of 1,1'-binaphthyl derivatives and the wavelength splitting (Δλmax) observed in the circular dichroism (CD) spectra. acs.org This method has been successfully tested on approximately 10 compounds derived from 2,2'-dimethyl-1,1'-binaphthyl, providing a reliable way to assess the conformation of this class of compounds in solution. acs.org

Computational chemistry provides theoretical insights that complement experimental data. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the stable conformations, rotational barriers, and electronic properties of the molecule. This theoretical data helps in interpreting experimental spectroscopic results and predicting the behavior of new derivatives.

The table below lists some key physical and spectroscopic data for this compound.

| Property | Value / Data | Source |

| Molecular Formula | C₂₂H₁₈ | nih.gov |

| Molecular Weight | 282.38 g/mol | sigmaaldrich.com |

| Boiling Point | 190-210 °C at 0.2 mmHg | sigmaaldrich.com |

| Spectroscopic Relationship | The dihedral angle (θ) is quantitatively related to the wavelength splitting (Δλmax) of the 220 nm couplet in the CD spectrum. | acs.org |

Future research will likely involve the use of more sophisticated spectroscopic techniques, such as 2D NMR and advanced mass spectrometry, combined with high-level theoretical calculations to gain an even deeper understanding of the structure-property relationships in this compound and its derivatives.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,2'-Dimethyl-1,1'-binaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via dilithiation of chiral binaphthyl precursors followed by quenching with methylating agents. For example, dilithiation of (R)-binaphthol derivatives and reaction with tetramethoxysilane yields intermediates like silacycles, which are hydrolyzed to produce silanediol derivatives with ~94% yield . Key factors include temperature control (-78°C for lithiation) and stoichiometric ratios of methylating agents to avoid over-substitution.

Q. How is the stereochemical purity of this compound confirmed experimentally?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is used to resolve enantiomers. Absolute configuration is verified via X-ray crystallography of derivatives, such as bis(trimethylsilyl)-protected intermediates, which provide unambiguous structural data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹³C NMR : Assigns methyl group positions (δ ~20-25 ppm for aromatic methyl substituents) .

- UV-Vis/CD Spectroscopy : Detects exciton coupling between naphthalene chromophores. For related diiodo-binaphthalene derivatives, UV bands at ~290 nm and CD splitting (Δλ ~30 nm) indicate orthogonal arrangement of transition moments .

Advanced Research Questions

Q. How does exciton coupling in this compound derivatives inform their chiral environments?

- Methodological Answer : Excitonic CD/UV splitting arises from the spatial orientation of transition dipole moments. For example, (R)-2,2'-diiodo-1,1'-binaphthalene exhibits a large Δλ (~30 nm) due to orthogonal 1Bb transitions, confirmed by TD-DFT calculations . This principle can be extrapolated to methyl-substituted analogs to predict chiral interactions in catalysis.

Q. What strategies resolve contradictions in catalytic activity data for this compound-based ligands?

- Methodological Answer :

- Systematic Substituent Screening : Compare catalytic performance of methyl derivatives with bromo- or methoxy-substituted analogs (e.g., 2,2'-dibromo derivatives show higher enantioselectivity in asymmetric hydrogenation) .

- Kinetic Profiling : Monitor reaction intermediates via in situ NMR or mass spectrometry to identify rate-limiting steps influenced by steric effects from methyl groups.

Q. How can computational modeling predict the conformational stability of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and calculate rotational barriers. For methyl-substituted binaphthyls, steric hindrance between methyl groups increases rotational barriers (~25 kcal/mol), favoring a rigid, C₂-symmetric structure .

Q. What toxicological assessment approaches are applicable to this compound?

- Methodological Answer : Leverage data from structurally similar methylnaphthalenes:

- Inhalation Studies : Rodent models exposed to 1-methylnaphthalene show respiratory inflammation at ≥50 ppm .

- Hepatic Metabolism Assays : Microsomal incubations with CYP450 isoforms (e.g., CYP1A2) identify reactive metabolites .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。